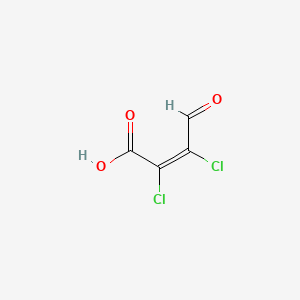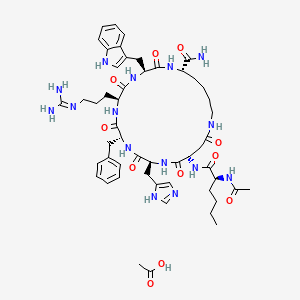
Pegnivacogin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pegnivacogin is an RNA aptamer inhibitor of coagulation factor IXa. Pegnivacogin is a polymer mixture.
Aplicaciones Científicas De Investigación
Anticoagulant and Procoagulant Therapeutic Applications
Pegnivacogin has been identified as a FIXa-targeting aptamer and is part of recent efforts in developing anticoagulant and procoagulant therapeutics. Research has highlighted its potential in strategies for antidote-controllable anticoagulation, especially in cardiopulmonary bypass scenarios, avoiding the use of unfractionated heparin. This involves potentiating the exosite-binding factor X (FX)a aptamer by combining it with small molecule FXa catalytic site inhibitors or thrombin aptamers. The versatility of aptamers like pegnivacogin in modulating procoagulant and anticoagulant factors is noted, and its complementary use with other aptamers or drugs for wide-ranging applications is being explored (Chabata et al., 2018).
Development of Nucleic Acid Therapeutics
The development of pegnivacogin involves nucleic acid therapeutics, specifically the use of aptamers. Pegnivacogin represents a significant case study in understanding the unique advantages and challenges of aptamer-based therapies. It showcases the potential of precise regulation of systemic half-life through antidotes and highlights the necessity of screening for preexisting PEG antibodies in clinical trials involving pegylated molecules. This body of research emphasizes the potential and challenges of using nucleic acid therapeutics, including pegnivacogin, in clinical settings (Jain et al., 2020).
Enhancing Biodegradability and Biocompatibility
Pegnivacogin is part of the broader context of enhancing biodegradability and biocompatibility in biomedical applications. The research in this area focuses on polymers like poly(N-isopropylacrylamide) (PNIPAAm) and poly(ethylene glycol) (PEG), which are investigated for their applications in controlled delivery of active molecules, tissue engineering, and smart encapsulation of cells. The development and application of pegnivacogin intersect with these efforts, especially in the pursuit of improving the biodegradability and biocompatibility of biomedical hydrogels (Lanzalaco & Armelin, 2017).
Overcoming PEG Immunogenicity in Drug Delivery
The usage of pegnivacogin is closely related to the broader field of PEGylation in drug delivery. As PEGylated products, including pegnivacogin, have been in clinical use for decades, emerging literature points to the formation of anti-PEG antibodies as a significant issue. This has led to a focus on developing alternative polymers to replace PEG to avoid immunogenicity and hypersensitivity reactions. The insights gained from pegnivacogin's development contribute to this field, especially in understanding and addressing the challenges of PEG immunogenicity (Thai Thanh Hoang Thi et al., 2020).
Propiedades
Nombre del producto |
Pegnivacogin |
|---|---|
Nombre IUPAC |
2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29) |
Clave InChI |
QGVYYLZOAMMKAH-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pegnivacogin; RB 006; RB-006; RB006; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-4-[3-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]benzenesulfonamide](/img/structure/B1193160.png)
![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)

